

# Potential off-target effects of SR14150 to consider

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Compound of Interest		
Compound Name:	SR14150	
Cat. No.:	B1681994	Get Quote

### **Technical Support Center: SR14150**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **SR14150**. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

## Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of **SR14150**?

**SR14150** is a moderately selective partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor. However, a critical off-target activity to consider is its partial agonism at the mu-opioid (MOP) receptor[1][2][3]. This dual activity profile influences its overall pharmacological effects.

Q2: What is the in vitro potency and efficacy of **SR14150** at its primary and off-target receptors?

The following table summarizes the binding affinity (Ki) and functional activity (EC50 and % Stimulation in a [35S]GTPyS assay) of **SR14150** at human NOP and mu-opioid receptors. **SR14150** is approximately 17- to 20-fold more selective for the NOP receptor in binding assays[1][2][3]. In functional assays, it demonstrates partial agonist activity at both receptors, with higher efficacy at the NOP receptor[3]. **SR14150** is also known as AT-200[4].



Table 1: In Vitro Receptor Activity of **SR14150** (AT-200)

Receptor	Binding Affinity (Ki, nM)	Functional Potency (EC50, nM)	Functional Efficacy (% Stim vs. Standard Agonist)
NOP	9.8[1]	100[3]	73.5[3]
Mu-Opioid	164.5[1]	49.7[3]	49.7[3]

Functional activity was determined using the [35S]GTPyS binding assay in CHO cell membranes expressing the human receptors[2][3]. Efficacy is relative to standard full agonists (N/OFQ for NOP, DAMGO for MOP)[1][3].

Q3: I am observing naloxone-reversible antinociception in my acute pain model. Is this expected?

Yes, this is an expected finding. In acute pain models, such as the tail-flick assay, the antinociceptive effects of **SR14150** are mediated by its activity at the mu-opioid receptor and can be reversed by the opioid antagonist naloxone[3][5]. This highlights the importance of considering the mu-opioid partial agonism when interpreting data from acute pain studies.

Q4: How does **SR14150** behave in chronic pain models?

In contrast to acute pain, the antiallodynic effects of **SR14150** in chronic neuropathic pain models (e.g., spinal nerve ligation) are primarily driven by its action on the NOP receptor[5][6]. This effect is blocked by NOP receptor antagonists (like SB-612111) but not by naloxone[5]. This suggests a potential upregulation of the NOP system in chronic pain states, making it the more dominant pathway for **SR14150**'s therapeutic effect in these conditions[5].

Q5: Are there any other potential off-target effects I should be aware of?

While comprehensive off-target screening panel data for **SR14150** is not publicly available, researchers should consider screening against a panel of common safety-relevant targets, especially if unexpected effects are observed. A typical off-target panel includes a range of GPCRs, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions[7][8][9].



Table 2: Representative Off-Target Screening Panel

Target Class	Examples	Potential Adverse Effects
GPCRs	Adrenergic, Dopaminergic, Serotonergic, Histaminergic, Muscarinic	Cardiovascular, CNS, and gastrointestinal side effects
Ion Channels	hERG, Sodium, Calcium, Potassium Channels	Cardiac arrhythmias, neurological effects
Transporters	SERT, DAT, NET	CNS and cardiovascular side effects
Enzymes	COX-1, COX-2, PDE isoforms	Gastrointestinal and inflammatory effects

## **Troubleshooting Guides**

Issue 1: Differentiating NOP vs. Mu-Opioid Mediated Effects In Vitro

If your in vitro results are difficult to interpret due to the dual agonism of **SR14150**, you can pharmacologically dissect the contributions of each receptor.

# Experimental Protocol: Selective Antagonism in Functional Assays

This protocol describes how to use selective antagonists in a [35]GTPyS binding assay to differentiate receptor-specific signaling.

#### Materials:

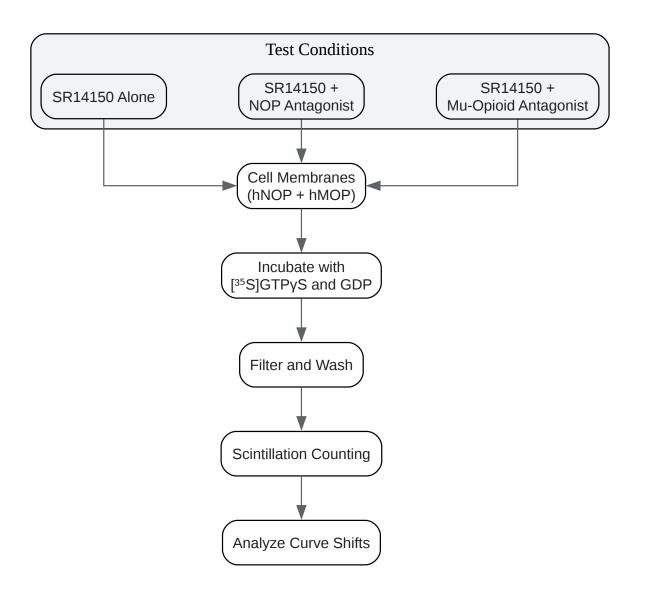
- Cell membranes from a cell line co-expressing human NOP and mu-opioid receptors.
- SR14150
- Selective NOP antagonist (e.g., SB-612111)
- Selective mu-opioid antagonist (e.g., naloxone)



- o [35S]GTPyS
- GDP
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4)[10]
- Procedure:
  - Prepare a concentration-response curve for **SR14150** alone.
  - In parallel, prepare concentration-response curves for SR14150 in the presence of a fixed concentration of the NOP antagonist and, separately, the mu-opioid antagonist.
  - Incubate membranes, SR14150 (with or without antagonist), and GDP at 30°C for 15 minutes[10].
  - Initiate the reaction by adding [35S]GTPyS and incubate for 60 minutes at 30°C[10].
  - Terminate the reaction by rapid filtration over GF/B filter plates and wash with ice-cold buffer[10].
  - Measure the bound radioactivity using a scintillation counter[10].
- Data Analysis:

 A rightward shift in the SR14150 concentration-response curve in the presence of an antagonist indicates that the response is mediated by the targeted receptor. The degree of the shift can be used to calculate the antagonist's affinity (pA2 analysis).





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Caption: Workflow for differentiating receptor-mediated effects.

Issue 2: Sedation or Motor Impairment Observed in Animal Studies

At higher doses, **SR14150** may cause sedation or loss of muscle tone, which can confound behavioral experiments.

#### **Troubleshooting Strategy:**

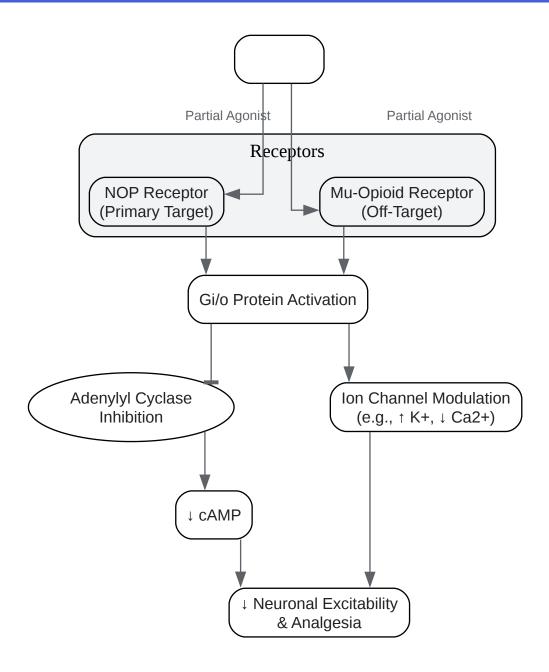


- Conduct a Dose-Response Study: Determine the minimal effective dose for antinociception that does not produce significant motor impairment.
- Use Control Assays: Employ assays like the rotarod test or open-field test to quantify motor coordination and locomotor activity at the doses of SR14150 being used in your pain models.
   This will help to dissociate analgesic effects from motor deficits.

#### **Signaling Pathways**

Both NOP and mu-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation by an agonist like **SR14150** leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels)[1][4].





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### References

#### Troubleshooting & Optimization





- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of mixed NOP and μ-opioid receptor ligands PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety screening in early drug discovery: An optimized assay panel PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
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